1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Description
1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-pentylcyclohexyl group at the 5-position and a sulfanyl-linked ethanone moiety bearing a 3-nitrophenyl group. This structure combines electron-withdrawing (nitro group) and lipophilic (pentylcyclohexyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21(28-20)29-14-19(25)17-7-5-8-18(13-17)24(26)27/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVMTHXTGDEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound with potential biological activities. Its structure includes a nitrophenyl group and an oxadiazole moiety, which are known to exhibit various pharmacological effects. This article focuses on the biological activity of this compound, particularly its anticancer properties and mechanism of action.
Chemical Structure
The molecular formula of this compound is . The compound features a nitrophenyl group attached to an ethanone core and a sulfanyl-linked oxadiazole derivative.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 22.8 | Induction of apoptosis via caspase activation |
| MCF-7 | 29.7 | Cell cycle arrest at G0/G1 phase |
| THLE-2 | >50 | Low cytotoxicity against normal cells |
The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing low toxicity towards normal liver epithelial cells (THLE-2) .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound has been shown to increase the levels of caspase-3, a critical enzyme in the apoptotic pathway. In HepG2 cells, a significant increase in caspase activity was observed (5.61-fold compared to control) .
- Cell Cycle Arrest : In MCF-7 cells, the compound caused cell cycle arrest predominantly at the G0/G1 phase, preventing further progression and proliferation of cancer cells .
- VEGFR Inhibition : Similar compounds in the oxadiazole series have demonstrated inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor), suggesting that this compound may also act through angiogenesis inhibition .
Case Studies
A study conducted on various oxadiazole derivatives highlighted the promising anticancer activity of compounds similar to this compound. The results indicated that modifications to the oxadiazole ring can enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Biological Applications
1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone has shown promise in various biological applications:
- Medicinal Chemistry : The compound's structure suggests potential as a pharmaceutical agent. Its oxadiazole ring may enhance biological activity through interactions with enzymes or receptors. For instance, compounds with similar structures have been investigated for their anti-inflammatory properties and potential as inhibitors of specific enzymes like 5-lipoxygenase (5-LOX) .
Material Science Applications
In addition to medicinal applications, this compound may also find utility in material science due to its unique chemical properties:
- Organic Electronics : The presence of the oxadiazole moiety can contribute to the electronic properties of materials used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Case Studies and Research Findings
Research on compounds similar to this compound has yielded significant findings:
Comparison with Similar Compounds
Positional Isomerism: 3-Nitrophenyl vs. 4-Nitrophenyl
Compounds with nitrophenyl groups exhibit distinct electronic behaviors depending on substituent positions. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol () has a para-nitro group, which imposes strong electron-withdrawing effects, enhancing electrophilicity.
Heteroaromatic vs. Aliphatic Substituents
- Benzimidazole Derivatives : Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one () replace the nitrophenyl group with a benzimidazole moiety. This substitution introduces hydrogen-bonding capabilities, contributing to anti-inflammatory activity (63.35% inhibition vs. carrageenan-induced edema) .
- Pyridyl and Chlorophenyl Groups: 1-(2-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone () and 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone () highlight how halogenation (Cl) or heterocyclic (furyl) groups modulate lipophilicity and steric bulk, affecting antimicrobial or anticancer profiles .
Variations in the 1,3,4-Oxadiazole Core
Aliphatic vs. Aromatic Substituents at the 5-Position
- 4-Pentylcyclohexyl Group : The target compound’s 4-pentylcyclohexyl substituent is a bulky aliphatic group, likely enhancing lipid solubility and membrane permeability compared to aromatic analogs. This feature is critical for central nervous system (CNS) penetration or targeting lipid-rich environments .
- Aryl Groups: Compounds such as 2-{[5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone () and 3-(2,4-difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one () utilize aryl substituents (e.g., ethoxybenzyl, methylphenyl) to balance hydrophobicity and π-π stacking interactions, often improving binding affinity in enzyme inhibition (e.g., tankyrase inhibitors with docking scores of 9.3) .
Antimicrobial Activity
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone () demonstrates significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the pyridylamino group’s ability to disrupt microbial membranes or enzymes . The target compound’s nitro group may confer similar activity via nitroreductase activation, though this requires experimental validation.
Anti-Inflammatory and Anticancer Potential
- Anti-Inflammatory : Benzimidazole-oxadiazole hybrids () achieve ~63% inhibition of inflammation, comparable to diclofenac (68.94%), suggesting that aromatic-heterocyclic hybrids are promising scaffolds .
- Anticancer : 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives () show anticancer activity, likely through interference with DNA replication or kinase inhibition . The target compound’s pentylcyclohexyl group may enhance tumor targeting via improved pharmacokinetics.
Preparation Methods
Cyclocondensation of Hydrazides with Carbon Disulfide
A widely used method for 1,3,4-oxadiazole synthesis involves cyclocondensation of acyl hydrazides with carbon disulfide (CS₂) in basic media. For the target oxadiazole-thiol:
Synthesis of 4-Pentylcyclohexanecarbohydrazide :
Cyclization with CS₂ :
Table 1: Optimization of Oxadiazole-Thiol Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | KOH | 75 |
| Solvent | Ethanol | 70 |
| Temperature (°C) | 80 (reflux) | 72 |
| Reaction Time (h) | 10 | 68 |
Alternative Route: Iodine-Mediated Oxidative Cyclization
Recent advances employ molecular iodine (I₂) as a mild oxidant for converting aryl hydrazones to 1,3,4-oxadiazoles:
- Prepare the hydrazone derivative of 4-pentylcyclohexanecarbohydrazide with an aldehyde.
- Oxidize with I₂ (1.2 equiv) in 1,4-dioxane containing K₂CO₃ (2 equiv).
- Reaction time: 4 h at 80°C.
- Yield: 65–70%.
Synthesis of 1-(3-Nitrophenyl)-2-Bromoethanone
Friedel-Crafts Acylation of Nitrobenzene
Nitration of Acetophenone :
Bromination at α-Position :
Table 2: Bromination Conditions and Outcomes
| Parameter | Condition | Yield (%) |
|---|---|---|
| Bromine (equiv) | 1.2 | 58 |
| Solvent | Acetic acid | 55 |
| Light Source | UV (365 nm) | 60 |
| Temperature (°C) | 25 | 57 |
Coupling of Oxadiazole-Thiol with Bromoethanone
Nucleophilic Substitution in Basic Media
Reaction Setup :
Reaction Conditions :
- Stir at 50°C for 6 h under nitrogen atmosphere.
- Monitor via TLC (eluent: hexane/ethyl acetate 7:3).
Workup :
Mechanistic Insight :
- Deprotonation of thiol generates a thiolate ion, which attacks the electrophilic α-carbon of the bromoethanone.
- Bromide elimination forms the C-S bond.
Palladium-Catalyzed Cross-Coupling
An alternative method employs Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate in toluene:
- Combine oxadiazole-thiol (1.0 equiv), bromoethanone (1.05 equiv), Pd(OAc)₂ (2 mol%), and ligand (4 mol%).
- Heat at 80°C for 12 h.
- Yield: 75–80%.
Table 3: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic | THF, TEA, 50°C | 72 | 95 |
| Palladium-Catalyzed | Toluene, Pd(OAc)₂ | 80 | 98 |
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Challenges and Optimization Strategies
- Nitro Group Stability : The 3-nitrophenyl group is susceptible to reduction under acidic or reductive conditions. Use mild reagents (e.g., TEA instead of NaH) to prevent side reactions.
- Oxadiazole Ring Hydrolysis : Prolonged heating in aqueous media may open the oxadiazole ring. Anhydrous solvents (THF, toluene) are preferred.
- Stereoselectivity : The 4-pentylcyclohexyl group may exist in axial/equatorial conformations. Column chromatography separates diastereomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
